REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:9])[CH2:4][CH2:5][C:6](Cl)=O.[NH2:10][NH:11][C:12]([NH2:14])=O.C1(C)C=CC=CC=1.C[S:23](O)(=O)=O>C1COCC1>[CH3:1][O:2][C:3](=[O:9])[CH2:4][CH2:5][C:6]1[S:23][C:12]([NH2:14])=[N:11][N:10]=1
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
COC(CCC(=O)Cl)=O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
NNC(=O)N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
3.37 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
TEMPERATURE
|
Details
|
the reaction is heated at 70° C. for 3 hours
|
Duration
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3 h
|
Type
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CONCENTRATION
|
Details
|
The mixture is concentrated in vacuo and methanol (30 ml)
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
ADDITION
|
Details
|
Aqueous ammonia is then added
|
Type
|
STIRRING
|
Details
|
with stirring until a basic mixture
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
CUSTOM
|
Details
|
The solvents are removed
|
Type
|
CUSTOM
|
Details
|
the residue is purified by chromatography on silica eluting with chloroform:methanol (10:1)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |